3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione
Description
Properties
IUPAC Name |
3-hydroxynaphtho[3,2-b][1]benzofuran-6,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O4/c17-8-5-6-11-12(7-8)20-16-13(11)14(18)9-3-1-2-4-10(9)15(16)19/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJFVPJRQFLPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363727 | |
| Record name | 3-Hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97620-82-1 | |
| Record name | 3-Hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation and Cyclization Approach
A common method involves the condensation of hydroxy-substituted aromatic compounds (such as phloroglucinol or resorcinol derivatives) with naphthoquinone derivatives, followed by acidification and cyclization to form the fused furan ring system.
Procedure Example :
Phloroglucinol or resorcinol is added dropwise to a solution of benzo[b]naphtho[2,3-d]furan-6,11-dione precursors with continuous stirring at room temperature overnight. The reaction mixture is then acidified with hydrochloric acid at 0 °C, precipitating the product. The solid is filtered, washed with water, methanol, and diethyl ether, then dried under vacuum at 60 °C. Recrystallization from dimethylformamide (DMF) yields the pure compound.Yield and Physical Data :
For 1,3-dihydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione, a dark brown solid is obtained with a yield of approximately 28% and melting point above 310 °C.
Visible-Light-Mediated [3+2] Cycloaddition
A green and efficient synthetic method involves visible-light photocatalysis to promote a [3+2] cycloaddition between 2-hydroxy-1,4-naphthoquinone and alkynes, leading to naphtho[2,3-b]furan-4,9-diones, structurally related to the target compound.
General Procedure :
A mixture of 2-hydroxy-1,4-naphthoquinone and an alkyne is dissolved in acetonitrile and irradiated with blue LED light (460 nm) for 6 hours. After completion, the solvent is evaporated, and the residue purified by chromatography.Advantages :
This method offers excellent regioselectivity, mild reaction conditions, and good yields (up to 75%). It is environmentally friendly and avoids harsh reagents.
Bromine-Mediated Cyclization
Another approach involves bromination of lactol intermediates to form 3-bromomethyl-3-hydroxy-3H-isobenzofuran-1-ones, which can be further transformed into the target fused furanquinone system.
Procedure :
Bromine is added dropwise to a solution of lactols in acetic acid/toluene at 60 °C. After stirring, the mixture is evaporated and crystallized to isolate the brominated intermediate.Yield and Characterization :
The brominated intermediate is obtained in high yield (96%) as a white solid with characteristic IR and NMR signals confirming the structure.
Comparative Data Table of Preparation Methods
Mechanistic Insights and Research Findings
The condensation method relies on nucleophilic attack of hydroxy groups on quinone carbons, followed by cyclization and dehydration to form the furan ring.
The visible-light photocatalyzed [3+2] cycloaddition proceeds via excitation of the naphthoquinone to a triplet state, reaction with the alkyne to form a biradical intermediate, intramolecular cyclization, and final oxidation by air to yield the furan-dione structure.
Bromine-mediated cyclization involves electrophilic bromination of lactol intermediates, facilitating ring closure to the isobenzofuranone structure, a key precursor to the target compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones and other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
Cytotoxicity and Anticancer Activity
Research has demonstrated that derivatives of 3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription in cancer cells. In a study involving several synthesized derivatives, it was found that some compounds displayed significant cytotoxicity against human cancer cell lines while exhibiting low toxicity towards normal cells .
Mechanism of Action
The anticancer activity is believed to stem from the ability of these compounds to intercalate into DNA or inhibit key enzymes involved in DNA processing. This mechanism disrupts the normal function of cancer cells, leading to apoptosis (programmed cell death) and reduced proliferation rates .
Organic Synthesis
Synthetic Pathways
This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows for multiple functionalization reactions, which can lead to the formation of new compounds with desirable properties. For example, recent studies have optimized synthetic routes involving photocatalysis under blue LED irradiation to produce high yields of naphthoquinone derivatives from this compound .
Reactivity and Functionalization
The reactivity of this compound can be exploited to create a variety of functional groups through electrophilic substitution reactions. This versatility makes it a valuable building block in organic synthesis for developing new pharmaceuticals and agrochemicals .
Material Science
Polymer Chemistry
In material science, derivatives of this compound have been investigated for their potential use in polymer formulations. Their unique electronic properties can enhance the conductivity and stability of polymers used in electronic devices . The incorporation of these compounds into polymer matrices has shown promise for applications in organic photovoltaics and light-emitting diodes.
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of several synthesized derivatives of this compound against five different human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development into anticancer agents .
Case Study 2: Synthesis Optimization
An investigation focused on optimizing the synthesis of naphthoquinone derivatives from this compound using various solvents and reaction conditions. The study found that using acetonitrile as a solvent under blue LED irradiation significantly improved yields compared to traditional methods . This optimization not only enhances efficiency but also reduces environmental impact by minimizing waste.
Mechanism of Action
The mechanism of action of 3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione involves its interaction with specific molecular targets and pathways. It can inhibit or activate certain enzymes, receptors, and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and biological differences between 3-hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione and related compounds:
Physicochemical Properties
- Solubility: The hydroxyl group in this compound improves aqueous solubility compared to non-polar analogues like 2,4-di-tert-butyl derivatives .
- Stability : Intramolecular hydrogen bonding (O4–H4⋯O2, 2.733 Å) in the crystal lattice enhances thermal stability .
- Reactivity: The quinone moiety undergoes redox cycling, generating reactive oxygen species (ROS) in biological systems, a property absent in boronic acid derivatives .
Biological Activity
3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione (CAS No. 97620-82-1) is a polycyclic aromatic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 264.23 g/mol. The compound features a hydroxyl group at the 3-position, which significantly influences its chemical reactivity and biological activity. This structural characteristic enhances its ability to form hydrogen bonds, making it a valuable compound in various biochemical contexts .
Anticancer Properties
Research indicates that this compound exhibits antitumor activity against various cancer cell lines. A study highlighted its cytotoxic effects on carcinoma cells while demonstrating low toxicity to normal cells . The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . In vitro studies have shown that it possesses significant activity against a range of bacteria and fungi, suggesting potential applications in treating infections . The exact mechanisms of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Other Biological Effects
In addition to anticancer and antimicrobial activities, this compound has been studied for its antiviral properties . It has shown effectiveness against certain viruses, including the Japanese encephalitis virus .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in cancer progression and microbial metabolism.
- Signal Transduction Modulation : It alters signaling pathways that regulate cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
Research Findings and Case Studies
A summary of key studies exploring the biological activity of this compound is presented in the following table:
Q & A
Basic: What are the established synthetic routes for 3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione, and how can reaction conditions be optimized for yield?
Answer:
A key method involves the cyclization of 2-chloro-5,8-dimethoxy-3-phenoxy-1,4-naphthoquinone intermediates using palladium(II) acetate and Na₂CO₃ in DMSO. Elevated temperatures (e.g., 80–100°C) promote intermediate formation, while controlled palladium loading (0.5–2 mol%) ensures efficient cyclization. Yield optimization requires adjusting solvent polarity, reaction time (6–12 hours), and catalyst recovery protocols. Post-synthesis demethylation with HBr/acetic acid introduces hydroxy groups .
Basic: What spectroscopic techniques are essential for characterizing this compound and its intermediates?
Answer:
- ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at δ 180–190 ppm).
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, O-H stretch at ~3400 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks for intermediates like ethyl 3-amino-naphthofuran-2-carboxylate).
- TLC/HPLC : Monitors reaction progress and purity (>95% purity threshold) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
- Cross-validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity in complex aromatic systems.
- Isotopic Labeling : Track unexpected signals (e.g., deuterated solvents to identify exchangeable protons).
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for ambiguous assignments.
- Purity Checks : Eliminate solvent or impurity artifacts via recrystallization or preparative HPLC .
Advanced: What strategies improve regioselectivity in synthesizing derivatives of this compound?
Answer:
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro, carbonyl) to steer electrophilic substitution.
- Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective arylations.
- Base Optimization : Adjust Na₂CO₃ concentration to minimize side reactions during cyclization .
Basic: How to design experiments to evaluate the biological activity of this compound?
Answer:
- In Vitro Assays : Start with cytotoxicity screening (e.g., MTT assay) against cancer cell lines.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified hydroxy/methoxy groups to assess pharmacophore requirements.
- Enzyme Inhibition Studies : Test interactions with target enzymes (e.g., kinases) using fluorescence-based assays.
- Dose-Response Curves : Establish IC₅₀ values for potency comparisons .
Advanced: How to analyze the reaction mechanism of the palladium-mediated cyclization step?
Answer:
- Kinetic Profiling : Monitor intermediate consumption via in situ IR or LC-MS to identify rate-determining steps.
- Isotope Effects : Use deuterated substrates to probe hydrogen transfer in cyclization.
- Catalyst Characterization : Perform XPS or EXAFS on palladium intermediates to track oxidation states.
- Computational Studies : Simulate transition states to evaluate oxidative addition or reductive elimination pathways .
Basic: What are common impurities in the synthesis of this compound, and how are they removed?
Answer:
- Byproducts : Unreacted phenols or dimerized quinones.
- Purification Methods :
Advanced: How to scale up synthesis while maintaining reaction efficiency and safety?
Answer:
- Solvent Optimization : Replace DMSO with safer alternatives (e.g., DMAc) for large-scale reactions.
- Continuous Flow Systems : Enhance heat/mass transfer and reduce palladium catalyst loading.
- Waste Management : Implement solvent recovery loops and neutralize acidic byproducts before disposal.
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
